An In-depth Technical Guide to the Physicochemical Characteristics of 6-Nitro-1H-indole-3-carbonitrile
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Nitro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of specific functional groups onto the indole ring can profoundly modulate its physicochemical and pharmacological properties. This guide focuses on a particularly intriguing derivative, 6-nitro-1H-indole-3-carbonitrile, a molecule poised at the intersection of two electron-withdrawing functionalities on the indole nucleus. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of data to offer insights into the causality behind its characteristics and the experimental logic used to elucidate them. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references, to empower researchers in their drug discovery and development endeavors.
Molecular Structure and Fundamental Properties
6-Nitro-1H-indole-3-carbonitrile possesses a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a nitro group at the 6-position and a nitrile group at the 3-position.
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar nitro and nitrile groups, as well as the hydrogen-bonding N-H group, suggests that 6-nitro-1H-indole-3-carbonitrile will have some solubility in polar organic solvents. However, the largely nonpolar aromatic indole backbone will limit its solubility in highly polar solvents like water.
Predicted Solubility Profile:
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Soluble in: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.
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Sparingly soluble in: Alcohols like ethanol and methanol.
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Insoluble in: Nonpolar solvents like hexane and likely water.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of a compound in various solvents.
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Materials:
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Test tubes
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Vortex mixer
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A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH)
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Procedure:
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Add approximately 10 mg of 6-nitro-1H-indole-3-carbonitrile to a test tube.
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Add 1 mL of the chosen solvent to the test tube.
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Vortex the mixture for 30 seconds.
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Visually inspect the solution. If the solid has completely dissolved, the compound is soluble. If some solid remains, it is sparingly soluble or insoluble.
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For aqueous acidic and basic solutions, observe for any reaction (e.g., color change, gas evolution) that might indicate salt formation and enhanced solubility.
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Caption: Flowchart for Qualitative Solubility Testing.
Acidity (pKa)
The N-H proton of the indole ring is weakly acidic. The presence of two strong electron-withdrawing groups (-NO₂ and -CN) is expected to significantly increase the acidity of this proton compared to unsubstituted indole. This is because these groups help to stabilize the resulting conjugate base (the indolide anion) through resonance and inductive effects.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 6-nitro-1H-indole-3-carbonitrile is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro and nitrile groups, generally shifting the aromatic protons downfield.
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¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing groups (C-3, C-6, and the nitrile carbon) will be significantly deshielded and appear at a lower field.
Experimental Protocol: NMR Spectroscopy
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Instrumentation:
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NMR spectrometer (e.g., 400 MHz or higher)
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NMR tubes
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Procedure:
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Dissolve 5-10 mg of 6-nitro-1H-indole-3-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
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Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 6-nitro-1H-indole-3-carbonitrile, the following characteristic absorption bands are expected:
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N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
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C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
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NO₂ stretches: Two strong bands, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1335-1385 cm⁻¹).
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C=C aromatic stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of 6-nitro-1H-indole-3-carbonitrile, the molecular ion peak (M⁺) would be expected at m/z = 187.16. Common fragmentation pathways may involve the loss of the nitro group (NO₂) or the nitrile group (CN).
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 6-nitro-1H-indole-3-carbonitrile can be approached through several established methods for indole functionalization. A plausible and efficient route involves the direct cyanation of 6-nitro-1H-indole at the C-3 position.
A highly relevant synthetic strategy can be adapted from the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde, which utilizes a Vilsmeier-Haack type reaction. [1]A similar electrophilic substitution at the C-3 position of 6-nitro-1H-indole using a cyanating agent would be a logical approach.
Illustrative Synthetic Pathway:
Caption: A potential synthetic route to 6-nitro-1H-indole-3-carbonitrile.
Chemical Reactivity
The electron-deficient nature of the indole ring in 6-nitro-1H-indole-3-carbonitrile dictates its reactivity.
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Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group can activate the benzene portion of the indole ring towards nucleophilic aromatic substitution, although this is generally less facile than in simpler nitroarenes.
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Reactions at the Indole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base to form the corresponding indolide anion, which can then be alkylated or acylated.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a wide range of possibilities for further derivatization, providing access to a new class of 6-aminoindole-3-carbonitriles.
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Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or a primary amide, or be reduced to a primary amine.
Potential Biological and Pharmacological Significance
While specific biological data for 6-nitro-1H-indole-3-carbonitrile is limited, the known activities of related compounds provide a strong rationale for its investigation in drug discovery.
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Anticancer Activity: Nitroindole derivatives have been investigated as potential anticancer agents. For instance, some 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells. [2]The electron-withdrawing nature of the nitro and nitrile groups in 6-nitro-1H-indole-3-carbonitrile may facilitate its interaction with biological macromolecules, making it a candidate for similar anticancer investigations.
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Antimicrobial Activity: Indole-3-carbonitrile derivatives have demonstrated a range of antimicrobial activities. The indole scaffold is a common motif in many natural and synthetic antimicrobial agents. The specific substitution pattern of 6-nitro-1H-indole-3-carbonitrile could confer unique antimicrobial properties.
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Enzyme Inhibition: The electron-deficient aromatic system and the presence of hydrogen bond donors and acceptors make 6-nitro-1H-indole-3-carbonitrile a potential candidate for enzyme inhibition. Many enzyme active sites have regions that can interact favorably with such structures.
Safety and Handling
Based on the hazard statements for commercially available 6-nitro-1H-indole-3-carbonitrile, the following precautions should be taken:
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H302: Harmful if swallowed. Avoid ingestion.
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H315: Causes skin irritation. Wear appropriate protective gloves.
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H319: Causes serious eye irritation. Wear eye protection.
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H335: May cause respiratory irritation. Work in a well-ventilated area or use a fume hood. [3] Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling this compound.
Conclusion
6-Nitro-1H-indole-3-carbonitrile is a fascinating molecule with a rich chemical landscape defined by the interplay of its electron-withdrawing substituents on the indole core. While a comprehensive experimental dataset for this specific compound is still emerging, this guide has provided a robust framework for understanding its physicochemical characteristics, predictable reactivity, and potential for biological applications. The synthetic accessibility and the potential for diverse chemical transformations make it a valuable building block for the synthesis of novel bioactive compounds. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the properties and applications of this promising indole derivative.
References
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PubChem. 6-Nitro-1H-indole. National Center for Biotechnology Information. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
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Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. [Link]
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Supporting information - The Royal Society of Chemistry. [Link]
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Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. [Link]
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Methyl 1H-indole-3-carboxylate. Magritek. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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6-NITRO-1H-INDOLE-3-CARBOXYLIC ACID | CAS. Matrix Fine Chemicals. [Link]
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(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Reactivity of 3-nitroindoles with electron-rich species. PubMed. [Link]
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In vitro cytotoxic activity of selected indole derivatives in a panel... ResearchGate. [Link]
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Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. [Link]
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Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives | Request PDF. ResearchGate. [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]
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11.3 pKa nitro -10.1 nitrile ketone -7.2 thiol -6.8 phenol ester -6.5 carboxylic. MIT OpenCourseWare. [Link]
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Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. MDPI. [Link]
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FT-IR spectrum of control indole. | Download Scientific Diagram. ResearchGate. [Link]
